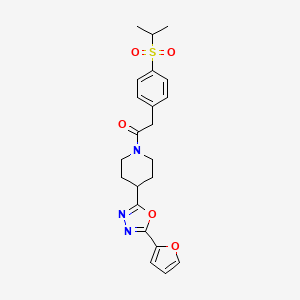![molecular formula C23H23N3O5 B2499978 methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate CAS No. 758700-62-8](/img/structure/B2499978.png)
methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its multiple functional groups and fused ring system. The presence of amino, cyano, oxo, and ester functionalities suggests potential for diverse chemical transformations and biological activity.
Synthesis Analysis
The synthesis of related 4H-pyrano[3,2-c]pyridines can be achieved through the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents such as benzylidenemalononitriles and α-cyanoacrylic esters in the presence of a catalytic amount of piperidine . Additionally, the reaction with acetic anhydride can afford fused systems, which may be relevant to the synthesis of the compound . Methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize fused pyranones, which could be a precursor or a related compound to the target molecule .
Molecular Structure Analysis
The molecular and crystal structure of a related compound, 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, has been established by X-ray diffraction analysis . This suggests that similar analytical techniques could be employed to determine the structure of the compound of interest, providing insights into its three-dimensional conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The compound of interest contains reactive functional groups that could undergo various chemical reactions. For instance, the amino group could participate in the formation of Schiff bases or amides, while the cyano group could be involved in nucleophilic addition reactions . The ester functionality could undergo hydrolysis or transesterification . Moreover, the presence of a pyran ring fused to a pyridine suggests potential for electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the ester group suggests it would have some solubility in organic solvents, while the amino group could confer basic properties and the potential for salt formation . The fused ring system may impart rigidity to the molecule, affecting its melting point and crystallinity . The compound's reactivity could be explored through its reactions with various nucleophiles and electrophiles, as well as its behavior under different conditions such as acidic or basic media .
Scientific Research Applications
Supramolecular Structures and Hydrogen Bonding
Research on substituted pyrazolylbenzoates, such as those by Portilla et al. (2007), demonstrates the significance of hydrogen bonding in forming supramolecular structures in organic compounds. These findings have implications for the design of new materials and the understanding of molecular interactions in complex systems (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Antibacterial Activity
El-Haggar et al. (2015) synthesized novel coumarin derivatives and evaluated their antibacterial activity, demonstrating the potential of complex organic compounds in developing new antibacterial agents. Such research is critical for addressing the growing concern of antibiotic resistance (El-Haggar, Nosseir, Shawky, Abotaleb, & Nasr, 2015).
Catalytic and Synthetic Applications
Studies on the transformations of formylchromone derivatives into pyrroles and pyridines by Clarke et al. (1985) highlight the utility of complex organic molecules in synthetic chemistry, offering pathways to a variety of heterocyclic compounds. This research underpins the synthesis of pharmaceuticals, agrochemicals, and other functional materials (Clarke, Fitton, Kosmirak, Suschitzky, & Suschitzky, 1985).
Corrosion Inhibition
Ji et al. (2016) synthesized a Schiff base derivative and explored its corrosion inhibition properties, demonstrating how complex organic compounds can protect metals from corrosion. This research has significant applications in industrial processes and materials science (Ji, Xu, Gong, Zhang, Jin, Ning, Meng, Yang, & Chen, 2016).
Future Directions
properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-13-10-18-20(22(27)26(13)12-16-4-3-9-30-16)19(17(11-24)21(25)31-18)14-5-7-15(8-6-14)23(28)29-2/h5-8,10,16,19H,3-4,9,12,25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIMWMGGCTFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(=O)OC)C(=O)N1CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2499895.png)
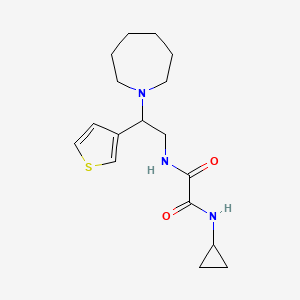
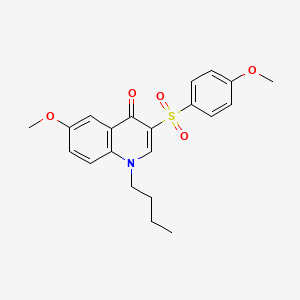
![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)
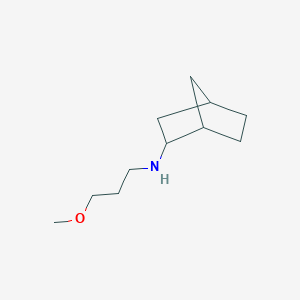


![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)
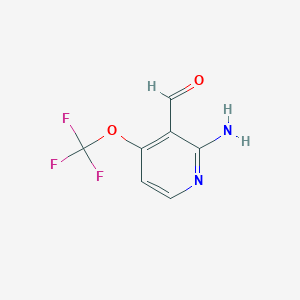
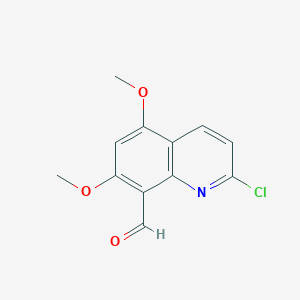
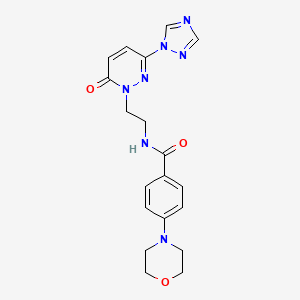
![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)
